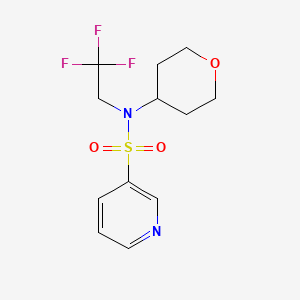

N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O3S/c13-12(14,15)9-17(10-3-6-20-7-4-10)21(18,19)11-2-1-5-16-8-11/h1-2,5,8,10H,3-4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSZFHASXDATOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)S(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for N-(Oxan-4-yl)-N-(2,2,2-Trifluoroethyl)Pyridine-3-Sulfonamide

The synthesis of this compound is broadly divided into two stages:

- Preparation of the substituted amine intermediate, N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine.

- Sulfonamide bond formation via reaction with pyridine-3-sulfonyl chloride.

Synthesis of N-(Oxan-4-yl)-N-(2,2,2-Trifluoroethyl)Amine

This secondary amine is synthesized through sequential alkylation or reductive amination strategies.

Alkylation of Oxan-4-Amine

Oxan-4-amine (tetrahydropyran-4-amine) undergoes nucleophilic substitution with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base. A typical protocol involves:

- Reactants : Oxan-4-amine (1.0 equiv), 2,2,2-trifluoroethyl bromide (1.2 equiv).

- Base : Potassium carbonate (2.5 equiv).

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Conditions : 80°C for 12–16 hours under nitrogen.

Key Challenges :

- Over-alkylation to tertiary amines is mitigated by maintaining a 1:1 molar ratio and controlled addition of the alkylating agent.

- Purification via fractional distillation or column chromatography yields the secondary amine with ~60–70% purity.

Reductive Amination

An alternative route employs trifluoroacetaldehyde and oxan-4-amine in a reductive amination:

- Reactants : Oxan-4-amine (1.0 equiv), trifluoroacetaldehyde (1.5 equiv).

- Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.2 equiv).

- Solvent : Methanol or tetrahydrofuran (THF).

- Conditions : Room temperature, 24 hours.

Advantages :

- Avoids harsh alkylation conditions.

- Higher regioselectivity for secondary amine formation.

Sulfonamide Formation with Pyridine-3-Sulfonyl Chloride

The final step involves coupling the amine intermediate with pyridine-3-sulfonyl chloride under basic conditions:

Procedure :

- Reactants : N-(Oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine (1.0 equiv), pyridine-3-sulfonyl chloride (1.1 equiv).

- Base : Triethylamine (2.0 equiv) or pyridine.

- Solvent : Dichloromethane (DCM) or THF.

- Conditions : 0°C to room temperature, 4–6 hours.

Reaction Mechanism :

The base deprotonates the amine, enabling nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamide is stabilized by hydrogen bonding between the sulfonyl oxygen and amine protons.

Yield Optimization :

- Excess sulfonyl chloride (1.1–1.3 equiv) ensures complete amine consumption.

- Slow addition of the sulfonyl chloride minimizes side reactions (e.g., hydrolysis).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency, safety, and purity. Key adaptations include:

Continuous Flow Reactors

Analytical Characterization

Critical quality control metrics and methods include:

| Parameter | Method | Specifications |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.0% (area normalization) |

| Identity | $$ ^1H $$ NMR (400 MHz) | δ 8.9 (pyridine-H), δ 3.8 (oxan-4-yl OCH2) |

| Molecular Weight | HRMS | m/z 303.28 [M+H]$$^+$$ (calculated) |

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

- Cause : Exposure to moisture.

- Solution : Use anhydrous solvents and inert atmosphere (N$$_2$$/Ar).

Diastereomer Formation

- Cause : Chiral centers in the oxan-4-yl group.

- Solution : Chiral HPLC separation or asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yl group.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridine ring or the oxan-4-yl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of novel materials with unique properties.

Biology

Enzyme Inhibition: As a sulfonamide, it may inhibit certain enzymes, making it useful in biochemical studies.

Drug Development:

Medicine

Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activity.

Therapeutic Agents: Possible use in the treatment of diseases through enzyme inhibition or other mechanisms.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for “N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” would depend on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions, while the sulfonamide group may form hydrogen bonds with the enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

Key structural analogues include sulfonamide derivatives with variations in nitrogen substituents and heterocyclic appendages. Below is a comparative analysis:

Key Observations:

- Trifluoroethyl Group: The 2,2,2-trifluoroethyl substituent, present in both the target compound and ’s analogue, is known to reduce amine basicity (pKa shift) and enhance metabolic stability by resisting oxidative degradation .

- Oxan-4-yl vs. Morpholino/Piperazinyl: The oxan-4-yl group (tetrahydropyran) offers moderate polarity, balancing lipophilicity and solubility, whereas morpholino () and piperazinyl () groups prioritize solubility through hydrogen bonding or ionic interactions .

Physicochemical Properties

- The trifluoroethyl group increases LogP compared to non-fluorinated ethyl groups, but this is mitigated by the oxan-4-yl group’s polarity .

- Piperazinyl and morpholino substituents () significantly enhance solubility due to their ability to form hydrogen bonds with water .

Bioactivity and Binding Interactions

- Target Compound : The trifluoroethyl group may improve binding to hydrophobic pockets in target proteins, while the sulfonamide acts as a hydrogen bond acceptor. The oxan-4-yl group’s conformational rigidity could optimize spatial orientation for receptor engagement.

- Analogue: The morpholino group’s oxygen atoms likely participate in hydrogen bonding with active site residues, enhancing affinity for kinases or GPCRs .

- Analogue : The 4-methylpiperazinyl group’s basic nitrogen may protonate at physiological pH, facilitating ionic interactions with acidic residues in enzymes like carbonic anhydrase .

Notes

- The lack of explicit bioactivity data for the target compound necessitates cautious interpretation of inferred properties.

- Comparisons rely on general principles of fluorine chemistry and substituent effects, as detailed in peer-reviewed literature .

Biological Activity

N-(Oxan-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoroethyl group and an oxan moiety, which contributes to its unique properties. The molecular formula is with a molecular weight of approximately 303.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in various metabolic pathways. The sulfonamide group is known for its ability to mimic substrates or transition states in enzymatic reactions.

- Receptor Modulation : The trifluoroethyl group may enhance binding affinity to certain receptors, potentially modulating their activity and leading to downstream biological effects.

Biological Activity

Research has indicated that derivatives of pyridine sulfonamides exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies on substituted quinoline derivatives showed significant antimicrobial properties with low toxicity profiles in human cell lines .

- Anticancer Properties : Some pyridine-based compounds have been investigated for their potential in cancer therapy by inhibiting key metabolic enzymes in cancer cells. For example, inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1) have shown promise in enhancing immune responses against tumors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Trifluoroethyl Substitution : The presence of the trifluoroethyl group has been linked to increased lipophilicity and improved membrane permeability, enhancing the compound's bioavailability.

- Sulfonamide Moiety : The sulfonamide group is critical for the compound's biological activity, as it is often involved in hydrogen bonding with target proteins.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Antimycobacterial Activity : A study demonstrated that certain pyridine derivatives exhibited significant inhibition against Mycobacterium species, outperforming traditional antibiotics such as isoniazid .

Compound Name IC50 (μM) Toxicity (THP-1 Cell Line) N-Cycloheptylquinoline-2-carboxamide 0.5 Low N-(2-phenylethyl)quinoline-2-carboxamide 0.8 Low -

Cytotoxicity Assessment : In vitro assays assessing cytotoxicity against various cancer cell lines indicated that modifications in the pyridine structure can significantly alter the cytotoxic profile .

Compound Name Cell Viability (%) at 10 μM IC50 (μM) VS9 35 ± 6 2.6 VS13 1 ± 1 0.016

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.